Centchroman

Descripción general

Descripción

Fue introducido por primera vez en la India a principios de la década de 1990 y se comercializa con varios nombres comerciales como Saheli, Centron y Sevista . El ormeloxifeno es conocido por su régimen de dosificación semanal único, lo que lo convierte en una opción conveniente para las mujeres que prefieren los anticonceptivos orales pero encuentran desafiante la administración diaria .

Aplicaciones Científicas De Investigación

Ha mostrado resultados prometedores en el tratamiento de varios cánceres, incluidos el cáncer de mama y el cáncer de próstata . El ormeloxifeno inhibe el proceso de transición epitelial-mesenquimal (EMT), reduce el crecimiento tumoral e induce la apoptosis en las células cancerosas . Además, el ormeloxifeno se ha investigado por su posible uso en el tratamiento de la osteoporosis, la dermatitis, la reestenosis, la endometriosis y los fibromas uterinos . Su mecanismo de acción único y la modulación selectiva del receptor de estrógeno lo convierten en un compuesto valioso en la investigación científica.

Mecanismo De Acción

El ormeloxifeno ejerce sus efectos modulando los receptores de estrógeno. Tiene actividad estrogénica y antiestrogénica, dependiendo del tejido diana . Como anticonceptivo, el ormeloxifeno inhibe la receptividad endometrial a las señales del blastocisto, evitando la implantación sin afectar otros procesos reproductivos como la ovulación y la fertilización . En el tratamiento del cáncer, el ormeloxifeno inhibe la señalización oncogénica β-catenina y la progresión de EMT, lo que lleva a una reducción del crecimiento tumoral y la metástasis .

Análisis Bioquímico

Cellular Effects

Centchroman has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways in the body. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in the body. It interacts with various transporters and binding proteins, and can also affect its localization or accumulation .

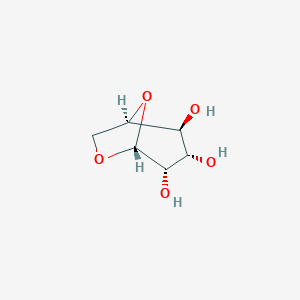

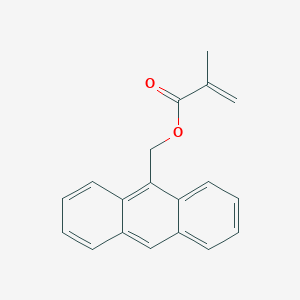

Métodos De Preparación

El ormeloxifeno se sintetiza mediante una serie de reacciones químicas que involucran la formación de su estructura de anillo cromano. La preparación comercial de clorhidrato de ormeloxifeno implica la separación quiral de sus isómeros d- y l- utilizando cromatografía líquida de alta resolución (HPLC). La fase móvil suele estar compuesta por hexano, isopropanol, metanol y trietilamina . Las bases libres de los enantiómeros respectivos se liberan mediante hidrólisis alcalina y luego se convierten en sus clorhidratos . Los métodos de producción industrial pueden involucrar el uso de lipasas de Candida rugosa inmovilizadas para la resolución enzimática de los racematos .

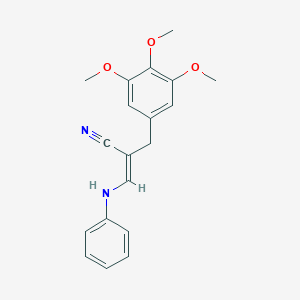

Análisis De Reacciones Químicas

El ormeloxifeno sufre varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del ormeloxifeno puede conducir a la formación de su cetona correspondiente, mientras que la reducción puede producir su derivado alcohólico .

Comparación Con Compuestos Similares

El ormeloxifeno es único entre los moduladores selectivos del receptor de estrógeno debido a su régimen de dosificación semanal y su naturaleza no esteroidea. Compuestos similares incluyen raloxifeno, tamoxifeno y toremifeno, que también son SERM utilizados en diversas aplicaciones terapéuticas . A diferencia del ormeloxifeno, estos compuestos suelen administrarse diariamente y tienen diferentes perfiles farmacocinéticos y perfiles de efectos secundarios . Las propiedades únicas del ormeloxifeno lo convierten en una valiosa alternativa en contextos tanto anticonceptivos como terapéuticos.

Propiedades

IUPAC Name |

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046844 | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31477-60-8, 78994-25-9 | |

| Record name | Ormeloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

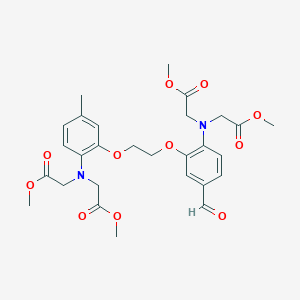

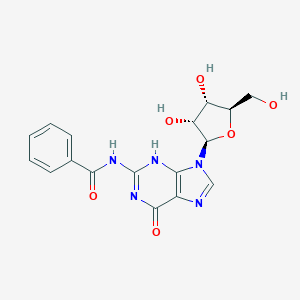

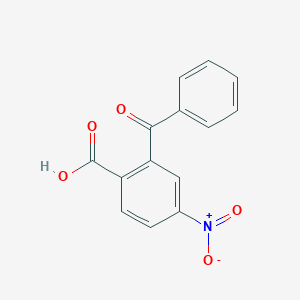

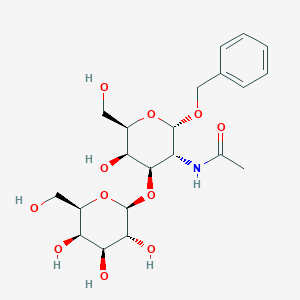

Feasible Synthetic Routes

Q1: How does centchroman exert its contraceptive effect?

A1: this compound primarily acts as a selective estrogen receptor modulator (SERM). [] While its precise mechanism of action is not fully elucidated, research suggests that it primarily prevents pregnancy by interfering with the implantation of a fertilized egg in the uterus. [, , ]

Q2: Does this compound exhibit any estrogenic or anti-estrogenic effects?

A3: this compound exhibits a complex profile, acting as both an estrogen agonist and antagonist depending on the tissue and dose. [, ] Studies have shown it can stimulate the uterine lining (endometrium) while potentially inhibiting estrogenic effects in other tissues. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H31NO3, and its molecular weight is 441.56 g/mol. [, ]

Q4: Are there any published X-ray crystallographic studies on this compound?

A5: Yes, an X-ray crystallographic study has been conducted on the N-methyl iodide derivative of this compound. This study revealed insights into the spatial arrangement of its molecular structure, suggesting the bioactive l-enantiomer likely has the 3R,4R absolute configuration. []

Q5: How is this compound formulated for administration?

A6: this compound is typically formulated as an oral tablet for administration. [, , ] Research is exploring different formulations, including vaginal administration, to potentially enhance its efficacy and reduce side effects. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research papers, there is no evidence suggesting that this compound possesses catalytic properties or has applications in catalysis.

Q7: Have there been any computational studies on this compound?

A8: While the provided papers do not explicitly detail computational studies, they highlight the structural similarities and differences between this compound and other SERMs like tamoxifen and nafoxidine. [] This information can serve as a basis for comparative molecular modeling and docking studies to understand its interactions with estrogen receptors.

Q8: How does the structure of this compound contribute to its activity?

A9: The structure of this compound, particularly the pendant aromatic substituents on its chroman system and the tertiary amine side chain, is crucial for its interaction with estrogen receptors and its subsequent biological activity. [] Further research investigating modifications to these structural features could provide insights into optimizing its efficacy and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)

![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)